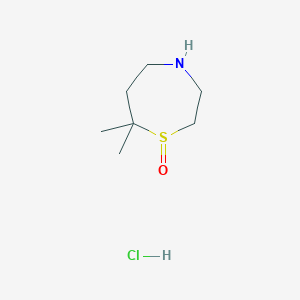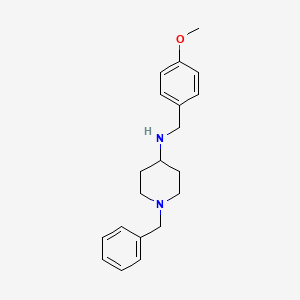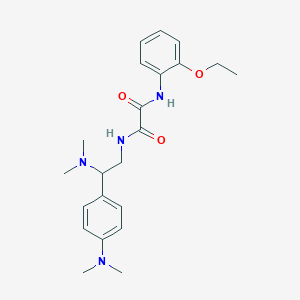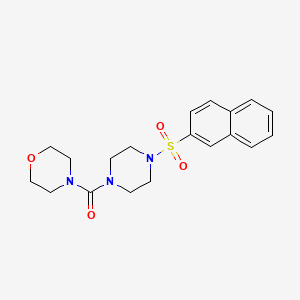
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide, also known as BPTES, is a small molecule inhibitor that selectively targets the enzyme glutaminase (GLS1). This enzyme is responsible for the conversion of glutamine to glutamate, an important process for cancer cell survival and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer drug.
Mécanisme D'action
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide binds to the active site of GLS1, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in cellular glutamate levels, which in turn affects multiple signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cancer cell migration and invasion. It has also been shown to decrease the levels of intracellular reactive oxygen species (ROS), which are known to contribute to cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is its selectivity for GLS1, which minimizes off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the cellular context. Additionally, 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
Future research on 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide could focus on optimizing its pharmacokinetic properties and developing more potent and selective analogs. Additionally, 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide could be further studied in combination with other chemotherapeutic agents to determine its potential as a cancer treatment option. Finally, the role of GLS1 in cancer metabolism and its potential as a therapeutic target could be further explored.
Méthodes De Synthèse
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide can be synthesized using a multistep process involving the reaction of tert-butyl 4-hydroxybenzoate with ethyl chloroacetate to form 2-(4-tert-butylphenoxy)-N-ethylacetamide. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,1-dioxo-1lambda6-thiolane-3-amine to produce 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has been shown to selectively inhibit GLS1 activity, leading to a decrease in glutamate production and subsequent inhibition of cancer cell growth and proliferation. 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-5-19(15-10-11-24(21,22)13-15)17(20)12-23-16-8-6-14(7-9-16)18(2,3)4/h6-9,15H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGXGPLMVNPEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2952351.png)

![N-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952353.png)



![[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate](/img/structure/B2952361.png)
![Ethyl 4-[4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2952362.png)


![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)
![4-[6-(Thiomorpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2952371.png)
![2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2952372.png)
![1-allyl-4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2952373.png)